Atrasentan Hydrochloride
Description
Properties
IUPAC Name |
(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O6.ClH/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20;/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34);1H/t23-,27-,28+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFUJIFSUKPWCZ-SQMFDTLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
173937-91-2 (Parent) | |
| Record name | Atrasentan hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195733438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20173240 | |
| Record name | Atrasentan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195733-43-8 | |
| Record name | Atrasentan hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195733438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atrasentan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATRASENTAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4G31X93ZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Deprotection of Carboxylic Acid-Protected Intermediates
The synthesis of this compound often begins with carboxylic acid-protected precursors, such as cis,cis-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid or its trans,trans isomer. Deprotection of these intermediates is achieved through acid-catalyzed hydrolysis, typically using hydrochloric acid (HCl) in solvents like ethyl acetate or ethanol. For instance, a solution of protected atrasentan in ethyl acetate is treated with concentrated HCl at 0°C, followed by gradual warming to room temperature to facilitate complete deprotection. This step is critical for generating the free carboxylic acid moiety, which is subsequently protonated to form the hydrochloride salt.
Salt Formation and Initial Crystallization
Following deprotection, the free base of atrasentan is converted to its hydrochloride salt via reaction with HCl gas or aqueous HCl. The choice of solvent system profoundly influences the crystalline form and purity of the final product. A mixture of ethyl acetate and ethanol (e.g., 22 g ethyl acetate and 6 g ethanol per 3 g atrasentan) at elevated temperatures (65°C) promotes dissolution, while subsequent cooling to 20–25°C induces supersaturation and nucleation of this compound Crystalline Form 2. The use of ethanol as a co-solvent enhances solubility and facilitates the removal of residual water through azeotropic distillation, a step that ensures the stability of the crystalline lattice.
Crystallization and Polymorphic Control
Solvent Systems and Temperature Gradients
Crystallization of this compound is highly dependent on solvent composition and thermal gradients. Ethyl acetate emerges as the primary solvent due to its moderate polarity and compatibility with HCl. For example, a protocol involving 3 g of this compound dissolved in 22 g of ethyl acetate and 6 g of ethanol at 65°C, followed by cooling to 20–25°C, yields Form 2 with lattice parameters , , and in the orthorhombic P222 space group. The inclusion of absolute ethanol aids in reducing solvent viscosity, thereby promoting molecular alignment during crystal growth.
Table 1: Crystallization Conditions for this compound Form 2
| Parameter | Value |
|---|---|
| Solvent Composition | Ethyl acetate : Ethanol (3.7:1) |
| Temperature Range | 65°C → 20–25°C |
| Lattice Parameter | 9.675 ± 0.003 Å |
| Lattice Parameter | 22.908 ± 0.008 Å |
| Lattice Parameter | 25.757 ± 0.008 Å |
Seeding and Nucleation Strategies
Nucleation of Form 2 is often initiated through seeding with pre-formed crystals or by mechanical means such as scratching the reaction vessel. Supersaturated solutions are particularly susceptible to spontaneous nucleation when the solvent is removed under vacuum. For instance, distilling a mixture under vacuum at 50°C reduces the solvent volume, increasing the concentration of this compound and triggering crystallization. This method minimizes the risk of polymorphic contamination, ensuring the dominance of Form 2 in the final product.
Purification and Impurity Mitigation
Solvent-Mediated Purification
Residual solvents and synthetic byproducts pose significant challenges to achieving pharmaceutical-grade purity. Techniques such as sequential washing with ethyl acetate and vacuum drying at 70°C for 72 hours effectively remove traces of tetrahydrofuran (THF), water, and ethanol. Additionally, fractional distillation at 45–50°C under reduced pressure eliminates low-boiling-point impurities, while filtration through acid-resistant membranes (e.g., 3 µm filters) captures particulate contaminants.
Chromatographic and Adsorbent Methods
For batches with elevated diastereomeric or chemical impurities, column chromatography on silica gel or chiral stationary phases is employed. A notable example involves passing the crude product through a column packed with neutral alumina, which selectively adsorbs polar impurities while allowing this compound to elute in high purity. Reverse-phase high-performance liquid chromatography (HPLC) further resolves trace contaminants, achieving chemical purity ≥99.5% as confirmed by UV detection at 254 nm.
Scale-Up and Industrial Manufacturing
Batch Process Optimization
Scaling laboratory protocols to industrial production necessitates adjustments to solvent ratios and heating/cooling rates. A pilot-scale synthesis using 201 kg of atrasentan in ethyl acetate (22.2% assay) demonstrated that incremental addition of aqueous HCl (8.7 kg in 62 kg ethanol) prevents localized acidification, which could degrade the product. Distillation under vacuum at 50°C to a final volume of 100 L, followed by dilution with 360 kg of ethyl acetate, ensures uniform crystal growth across large batches.
Quality Control Metrics
Critical quality attributes (CQAs) for this compound include crystalline purity, residual solvent content, and particle size distribution. Karl Fischer titration confirms water content ≤0.4%, while X-ray powder diffraction (XRPD) validates the absence of amorphous material or alternate polymorphs. Dynamic light scattering (DLS) analyses reveal a median particle size of 50–100 µm, optimal for tablet compression and dissolution consistency.
Analytical Characterization of this compound
Structural Elucidation via X-Ray Diffraction
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for confirming the orthorhombic symmetry of Form 2. Data collected at 25°C with Mo-Kα radiation () corroborate the unit cell dimensions and space group assignment. The crystal structure exhibits intermolecular hydrogen bonds between the protonated amine and chloride ions, stabilizing the lattice and enhancing thermal stability.
Thermal and Spectroscopic Profiles
Differential scanning calorimetry (DSC) of Form 2 shows a sharp endothermic peak at 218°C, corresponding to its melting point, while thermogravimetric analysis (TGA) indicates no weight loss below 200°C, confirming the absence of solvates. Fourier-transform infrared spectroscopy (FTIR) reveals characteristic stretches at 1735 cm (carboxylic acid C=O) and 2500–2700 cm (ammonium N–H), consistent with the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: Atrasentan Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can reduce certain functional groups, impacting the molecule’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Scientific Research Applications
Atrasentan Hydrochloride has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of endothelin receptor antagonists.
Biology: Investigated for its effects on cell proliferation and apoptosis.
Medicine: Studied for its potential to treat cancer and diabetic kidney disease by reducing proteinuria and improving kidney function.
Industry: Explored for its potential use in developing new therapeutic agents for chronic kidney diseases.
Mechanism of Action
Atrasentan Hydrochloride exerts its effects by selectively blocking the endothelin A receptor. This receptor is involved in various physiological processes, including vasoconstriction and cell proliferation. By inhibiting this receptor, this compound can reduce blood vessel constriction and cell growth, which is beneficial in conditions like cancer and kidney disease .
Comparison with Similar Compounds
Mechanism of Action
Atrasentan inhibits ETA-mediated signaling, which is overexpressed in malignancies such as prostate cancer and renal cell carcinoma. By blocking ETA, it suppresses endothelin-1 (ET-1)-induced vasoconstriction, cell proliferation, and angiogenesis . In kidney diseases, it reduces proteinuria by improving glomerular hemodynamics and podocyte function .
Pharmacokinetics
- Administration : Oral, once daily .
- Drug Interactions : Induces CYP3A4 (12-fold at 50 μM) and moderately inhibits P-glycoprotein (P-gp; IC50 = 15.1 μM) .
- Adverse Events : Fluid retention, edema, and fatigue are common but manageable .
Comparison with Similar Compounds
Atrasentan belongs to the endothelin receptor antagonist (ERA) class. Key comparisons with other ERAs and related compounds are summarized below:
Table 1: Pharmacological and Clinical Profiles of Select ERAs
Key Differentiators
Receptor Selectivity: Atrasentan and ambrisentan are ETA-selective, whereas bosentan is a dual ETA/ETB antagonist. ETA selectivity minimizes ETB-mediated side effects (e.g., hepatotoxicity) but retains efficacy in reducing vasoconstriction and fibrosis .
Clinical Indications :
- Atrasentan is unique in targeting both oncology (e.g., prostate cancer ) and nephrology (e.g., DKD ), whereas bosentan and ambrisentan are approved only for PAH.
Safety: Atrasentan’s fluid retention risk (11–15% in SONAR) is lower than avosentan, which was discontinued due to heart failure exacerbation .
Table 2: Preclinical and Combination Therapy Data
Biological Activity
Atrasentan hydrochloride, a selective endothelin-A (ETAR) receptor antagonist, has garnered significant attention in cancer research due to its potential therapeutic applications, particularly in prostate cancer and non-small cell lung cancer (NSCLC). This article delves into the biological activity of this compound, summarizing key findings from clinical trials, preclinical studies, and its mechanisms of action.
Overview of this compound
Atrasentan is an orally bioavailable compound that selectively inhibits the ETAR, which is implicated in various neoplastic processes such as tumor proliferation, apoptosis, and angiogenesis. The chemical structure of atrasentan is represented by the formula C29H39ClN2O6, and it is known for its potent inhibitory activity against ETAR with a value of 0.034 nmol/L .
Atrasentan exerts its biological effects primarily through the following mechanisms:
- Inhibition of Tumor Growth : By blocking ETAR, atrasentan reduces the binding affinity of endothelin-1 (ET-1), which is known to promote cell survival and proliferation in cancer cells .
- Anti-Angiogenic Effects : Atrasentan has demonstrated the ability to inhibit angiogenesis, a critical process for tumor growth and metastasis .
- Modulation of Bone Metabolism : In prostate cancer, ET-1 facilitates interactions between tumor cells and the bone microenvironment. Atrasentan's blockade of ETAR helps mitigate these interactions, thereby preventing osteoblastic metastases .
Phase I/II Trials
A Phase I/II study investigated the safety and efficacy of atrasentan in combination with paclitaxel-carboplatin in patients with advanced NSCLC. The results indicated that atrasentan was well tolerated with no significant pharmacokinetic interactions with paclitaxel. The response rate was recorded at 18.2%, with a median survival of 10.6 months .
Phase III Trials
A pivotal Phase III randomized controlled trial focused on patients with hormone-refractory prostate cancer (HRPC). Key findings included:
- Time to Disease Progression (TTP) : Atrasentan delayed median TTP by 93 days compared to placebo; however, this difference was not statistically significant ().
- Prostate-Specific Antigen (PSA) Levels : Treatment with atrasentan significantly prolonged PSA doubling time () and reduced the rate of increase in bone alkaline phosphatase (BALP) levels ().
- Overall Survival : Median survival was slightly improved at 1477 days for atrasentan compared to 1403 days for placebo .
Preclinical Studies
Preclinical data have shown that atrasentan effectively inhibits growth in prostate cancer cell lines such as LNCaP and C4-2b at concentrations ranging from 0 to 50 μM . In vitro studies have demonstrated that atrasentan can prevent ET-1 induced apoptosis resistance in prostate cancer cells when used in combination with chemotherapeutic agents like paclitaxel .
Summary of Findings
The following table summarizes key findings from clinical trials involving this compound:
| Study Type | Key Findings | Significance |
|---|---|---|
| Phase I/II | Safe with no pharmacokinetic interaction; response rate 18.2% | Indicates potential for combination therapy |
| Phase III | Delayed TTP by 93 days; median survival 1477 days | Suggests clinical activity in HRPC |
| Preclinical | Inhibits LNCaP/C4-2b growth; enhances paclitaxel efficacy | Supports use in combination therapies |
Q & A
Q. What is the mechanistic basis for Atrasentan hydrochloride’s selectivity towards endothelin-A (ETA) receptors, and how is this validated experimentally?
this compound selectively antagonizes ETA receptors with an IC50 of 0.0551 nM, as demonstrated via competitive binding assays using radiolabeled endothelin-1 (ET-1) in recombinant receptor systems . To validate selectivity, researchers compare inhibition profiles of ETA versus ETB receptors using cell lines expressing each subtype. For example, in vitro assays measuring intracellular calcium flux or cAMP levels post-ET-1 stimulation can quantify receptor-specific antagonism. Cross-reactivity is typically ruled out by showing no significant activity at ETB receptors even at high concentrations (e.g., >1 µM) .
Q. Which preclinical models are optimal for studying Atrasentan’s effects in renal or oncological contexts?
- Renal research : Rodent models of diabetic nephropathy (e.g., streptozotocin-induced diabetic rats) or Alport syndrome are used to assess proteinuria reduction and glomerular filtration rate (GFR) preservation .
- Oncology : Human prostate cancer cell lines (LNCaP, C4-2b) and xenograft models (e.g., SCID-hu mice with bone-implanted tumors) evaluate antiproliferative and anti-metastatic effects. Synergy with taxanes (e.g., docetaxel) is tested via combinatorial dosing in vitro and tumor volume monitoring in vivo .
Advanced Research Questions
Q. How should clinical trials for Atrasentan in proteinuric kidney diseases address risks like fluid retention?
The SONAR trial (NCT01858532) employed a 6-week enrichment period where patients received 0.75 mg/day Atrasentan to exclude non-responders or those intolerant to fluid retention . Methodological strategies include:
- Risk stratification : Baseline cardiovascular assessments (e.g., echocardiography) to exclude high-risk patients.
- Dose titration : Starting with lower doses (0.25–0.75 mg/day) and escalating based on tolerability.
- Monitoring protocols : Regular weight tracking, serum albumin, and BNP levels to detect early signs of fluid overload .
Q. What analytical methods are used to quantify Atrasentan in pharmacokinetic studies, and how are they validated?
Bioanalytical validation follows FDA/EMA guidelines:
- LC-MS/MS : Atrasentan and internal standards (e.g., verapamil) are extracted from plasma via protein precipitation. Chromatographic separation uses C18 columns with mobile phases of acetonitrile/0.1% formic acid. Detection is via multiple reaction monitoring (MRM) transitions (e.g., m/z 529 → 281 for Atrasentan) .
- Validation parameters :
- Linearity: 1–1000 ng/mL (r² > 0.998) .
- Precision/accuracy: Intra-/inter-day CV <15% and recovery >85%.
- Stability: Bench-top (24 hr), freeze-thaw (3 cycles), and long-term (-80°C, 30 days) stability assessments .
Q. How can researchers reconcile contradictory findings on adverse events (e.g., fluid retention) across clinical trials?
- Post-hoc analysis : In SONAR, fluid retention incidence was comparable to placebo, but subgroup analysis revealed higher risk in patients with baseline NT-proBNP >200 pg/mL .
- Meta-analytic approaches : Pool data from Phase II/III trials (e.g., RADAR, DETECT) to calculate pooled odds ratios, adjusting for covariates like baseline eGFR and comorbidities.
- Mechanistic studies : Assess endothelin-1’s role in sodium retention via renal tubular epithelial cell models to identify biomarkers (e.g., urinary ET-1) predictive of adverse events .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
